N-methyl-[1,1'-biphenyl]-2-carboxamide
Description
N-Methyl-[1,1'-biphenyl]-2-carboxamide is a biphenyl-derived carboxamide compound characterized by a methyl group substitution on the amide nitrogen. Its core structure consists of two phenyl rings connected at the 1,1'-positions, with a carboxamide functional group (-CONH-) at the 2-position of one phenyl ring. This compound serves as a scaffold in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors. For example, its structural analog, Conivaptan (a vasopressin receptor antagonist), shares the biphenyl-carboxamide backbone but includes additional heterocyclic and aromatic substituents .
Properties
IUPAC Name |
N-methyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERSZVOVPLBEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the functionalization of biphenyl derivatives. One common method is the amide formation reaction, where a biphenyl carboxylic acid derivative reacts with a methylamine source under suitable conditions. For instance, the reaction can be carried out using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of biphenyl derivatives, including N-methyl-[1,1’-biphenyl]-2-carboxamide, often employs scalable synthetic methodologies. These methods include catalytic coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl ring can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-methyl-[1,1'-biphenyl]-2-carboxamide serves as a crucial building block in organic synthesis. Its biphenyl structure allows for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. This versatility makes it valuable in synthesizing more complex organic compounds.
Reactions and Mechanisms
The compound can undergo several chemical transformations:
- Oxidation : The aminomethyl group can be oxidized to form imines or nitriles.
- Reduction : The carboxamide group can be reduced to generate amines.
- Substitution : Electrophilic aromatic substitution can introduce halogen or nitro groups on the biphenyl core.
Biological Applications
Biochemical Probes and Ligands
Research has indicated that this compound may act as a biochemical probe or ligand in binding studies. Its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules positions it as a candidate for studying enzyme activity and receptor interactions .
Antimicrobial Properties
Recent studies have highlighted its potential as an antimicrobial agent. For instance, derivatives of this compound showed significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| Compound 6 | Staphylococcus aureus | 3.21 | |
| Compound 13 | Mycobacterium tuberculosis | 6.86 |
Medical Applications
Therapeutic Potential
The compound has been explored for its therapeutic properties beyond antimicrobial activity. Research indicates its potential as an anticancer agent due to its ability to modulate enzymatic activity linked to cancer progression. The mechanisms involve the interaction of the biphenyl core with specific protein targets, influencing pathways critical for cell proliferation and survival .
Industrial Applications
Advanced Materials Development
In industrial settings, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties allow it to enhance the performance characteristics of these materials, making them suitable for various applications in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of this compound derivatives demonstrated their efficacy against resistant strains of bacteria. The results indicated that modifications to the compound's structure significantly influenced its antimicrobial potency.
Case Study 2: Synthesis of Complex Molecules
Researchers successfully used this compound as a precursor in synthesizing novel heterocyclic compounds. The biphenyl framework facilitated multiple functionalization steps, leading to products with promising biological activities.
Mechanism of Action
The mechanism of action of N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Melting Points and Substituent Influences
Key Findings :
- Methyl vs. Bulkier Alkyl Groups : The N-methyl derivative lacks the hydrogen-bonding capability of primary amides, reducing its melting point compared to polar analogs like sulfonamide- or trifluoromethyl-containing compounds . N,N-Diethyl substitution further decreases crystallinity, resulting in an oily consistency .
- Electron-Withdrawing Groups : Substituents like -CF₃ and -SO₂NH₂ increase polarity and intermolecular interactions, leading to higher melting points (e.g., 163–164°C for trifluoromethyl-sulfonamide derivatives) .
Key Findings :
- Receptor Antagonism : Conivaptan’s benzazepine-carboxamide hybrid structure enables selective binding to vasopressin receptors, highlighting the importance of extended aromatic systems for receptor interactions .
- Cytotoxicity : Sulfonamide and trifluoromethyl groups enhance cytotoxicity, likely through enzyme inhibition (e.g., carbonic anhydrase) or DNA intercalation .
- Catalytic Applications : Allyl-substituted carboxamides serve as intermediates in radical cycloisomerization reactions, leveraging their electron-deficient amide groups .
Structural Modifications and Pharmacokinetic Implications
- Metabolic Stability: Electron-withdrawing groups like -CF₃ and -NO₂ slow oxidative metabolism, extending half-life in vivo .
Biological Activity
N-methyl-[1,1'-biphenyl]-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with a carboxamide functional group. The molecular formula is , and its molecular weight is approximately 225.29 g/mol. The compound's structural attributes contribute to its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular processes. For example, it affects the activity of lactate dehydrogenase (LDH), which is involved in energy production and cell survival pathways .
- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the S phase, suggesting potential applications in cancer therapy .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in various cancer cell lines .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In a study involving breast cancer MCF-7 cells, treatment with this compound resulted in significant increases in LDH levels (521.77 ± 30.8 U/L compared to 85.35 ± 4.2 U/L in controls). This suggests that the compound effectively inhibits cell growth and induces apoptosis through metabolic disruption .
Case Study 2: Antimicrobial Testing
Research has demonstrated that derivatives of biphenyl compounds exhibit antimicrobial properties. This compound was tested against various bacterial strains and showed promising results against resistant strains like Mycobacterium tuberculosis, indicating its potential as an anti-TB agent .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure. Studies suggest that variations in the biphenyl framework or substituents on the carboxamide group can significantly alter its biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish its inhibitory effects on target enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-[1,1'-biphenyl]-2-carboxamide?
- Methodology : The compound can be synthesized via cobalt-catalyzed C–H functionalization. For example, This compound (139ah) was synthesized from 2-methylbenzamide derivatives using tert-butyl{(4-chlorobenzyl)oxy}dimethylsilane as a directing group. Purification via column chromatography (n-hexane/EtOAc gradient) yielded a 57% isolated product .
- Key Parameters :
- Catalyst: Cobalt-based systems.
- Reaction time: 0.5–12 hours.
- Solvent: Dichloromethane or hexane/ethyl acetate mixtures.
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent placement. For example, biphenyl carboxamide derivatives show characteristic aromatic proton signals between δ 7.2–8.0 ppm and carboxamide carbonyl signals at ~δ 168 ppm .
- LCMS (ESI) : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and purity (e.g., m/z 315.3 for a related compound) .
Q. What safety precautions are necessary when handling biphenyl carboxamides?
- Guidelines : While specific toxicological data for this compound are limited, structurally similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive hazard profiles. Use PPE (gloves, fume hoods) and adhere to institutional protocols for uncharacterized compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
